molecular formula C21H16FN5O B2552026 N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396790-72-9

N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2552026
CAS No.: 1396790-72-9
M. Wt: 373.391
InChI Key: UECWSHQODLZLRG-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H16FN5O and its molecular weight is 373.391. The purity is usually 95%.
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Scientific Research Applications

Optimization of PARP Inhibitors

N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide derivatives have been explored as poly(ADP-ribose) polymerase (PARP) inhibitors, showing promising in vitro and in vivo efficacy. These compounds exhibit strong enzyme inhibition and have potential applications in cancer therapy, particularly in enhancing the effectiveness of chemotherapeutic agents and radiotherapy by inhibiting DNA repair mechanisms in cancer cells (Penning et al., 2010).

Antimicrobial Agents

Research on benzimidazole and tetrazole derivatives has highlighted their potential as antimicrobial agents. Synthesis and characterization of such compounds, including their antimicrobial evaluation, suggest their utility in developing new antimicrobial drugs. These compounds could address the growing concern of antimicrobial resistance and offer new therapeutic strategies (Talupur et al., 2021).

Nonlinear Optical Materials

The structural modification of tetrazole-yl acylamide compounds, including those similar to this compound, has been investigated for applications in nonlinear optical (NLO) materials. These materials exhibit significant second harmonic generation (SHG) efficiencies and have potential uses in optical data storage, telecommunications, and laser technology (Liao et al., 2013).

Solid-Phase Synthesis Applications

The solid-phase synthesis approach has been applied to the preparation of various derivatives, including those related to this compound. This method offers advantages in synthesizing complex molecules efficiently and could be utilized in the rapid generation of compound libraries for drug discovery (Lee et al., 1999).

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-N-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O/c22-17-11-13-19(14-12-17)27-24-20(23-25-27)21(28)26(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECWSHQODLZLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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